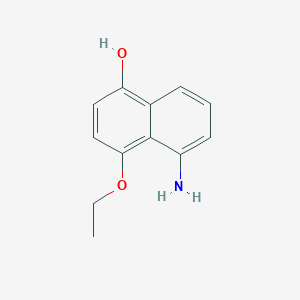
1-Methyl-4-nitro-1H-indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-méthyl-4-nitro-1H-indazole-3-carbaldéhyde est un composé hétérocyclique appartenant à la famille des indazoles. Les indazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-méthyl-4-nitro-1H-indazole-3-carbaldéhyde implique généralement la nitration du 1-méthylindazole suivie d'une formylation. Une méthode courante consiste à nitrer le 1-méthylindazole à l'aide d'acide nitrique et d'acide sulfurique pour introduire le groupe nitro en position 4. Ceci est suivi d'une réaction de Vilsmeier-Haack pour introduire le groupe formyle en position 3 .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, du temps de réaction et de la concentration des réactifs. L'utilisation de catalyseurs et de solvants peut également jouer un rôle crucial dans l'amélioration de l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-méthyl-4-nitro-1H-indazole-3-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium ou de poudre de fer en milieu acide.
Substitution : Le groupe nitro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrogène gazeux avec catalyseur au palladium, poudre de fer en milieu acide.
Substitution : Nucléophiles tels que les amines ou les thiols en milieu basique.
Principaux produits formés :
Oxydation : Acide 1-méthyl-4-nitro-1H-indazole-3-carboxylique.
Réduction : 1-Méthyl-4-amino-1H-indazole-3-carbaldéhyde.
Substitution : Différents dérivés d'indazole substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 1-méthyl-4-nitro-1H-indazole-3-carbaldéhyde a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique élémentaire pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur de kinase, qui peut être utile dans l'étude des voies de signalisation cellulaire.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques
Mécanisme d'action
Le mécanisme d'action du 1-méthyl-4-nitro-1H-indazole-3-carbaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de kinase, il peut se lier au site actif des kinases, inhibant ainsi leur activité. Cela peut perturber diverses voies de signalisation impliquées dans la prolifération et la survie cellulaires, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse .
Composés similaires :
1-Méthyl-1H-indazole-3-carbaldéhyde : Il ne possède pas le groupe nitro, ce qui peut modifier considérablement sa réactivité et son activité biologique.
4-Nitro-1H-indazole-3-carbaldéhyde : Il ne possède pas le groupe méthyle, ce qui peut affecter sa solubilité et son interaction avec les cibles biologiques.
1-Méthyl-4-amino-1H-indazole-3-carbaldéhyde : Le groupe amino peut introduire une réactivité différente et des activités biologiques potentielles par rapport au groupe nitro.
Unicité : Le 1-méthyl-4-nitro-1H-indazole-3-carbaldéhyde est unique en raison de la présence à la fois du groupe nitro et du groupe formyle, qui fournissent une plateforme polyvalente pour des modifications chimiques supplémentaires et des activités biologiques potentielles .
Mécanisme D'action
The mechanism of action of 1-Methyl-4-nitro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the active site of kinases, thereby inhibiting their activity. This can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-indazole-3-carbaldehyde: Lacks the nitro group, which can significantly alter its reactivity and biological activity.
4-Nitro-1H-indazole-3-carbaldehyde: Lacks the methyl group, which can affect its solubility and interaction with biological targets.
1-Methyl-4-amino-1H-indazole-3-carbaldehyde: The amino group can introduce different reactivity and potential biological activities compared to the nitro group.
Uniqueness: 1-Methyl-4-nitro-1H-indazole-3-carbaldehyde is unique due to the presence of both the nitro and formyl groups, which provide a versatile platform for further chemical modifications and potential biological activities .
Propriétés
Formule moléculaire |
C9H7N3O3 |
|---|---|
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
1-methyl-4-nitroindazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7N3O3/c1-11-7-3-2-4-8(12(14)15)9(7)6(5-13)10-11/h2-5H,1H3 |
Clé InChI |
CVGGHZXLUSGOBR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



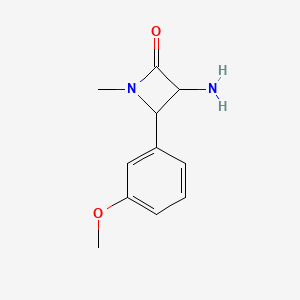
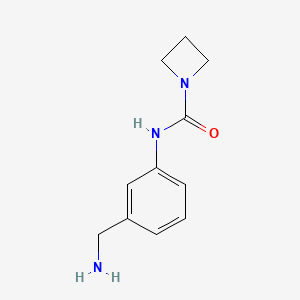

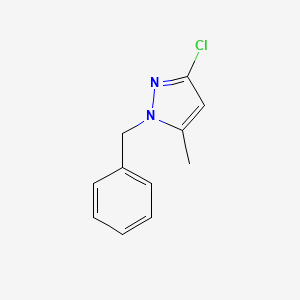

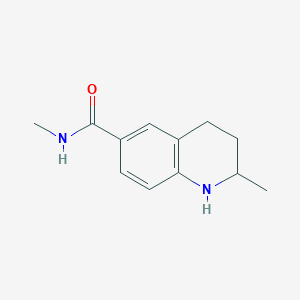
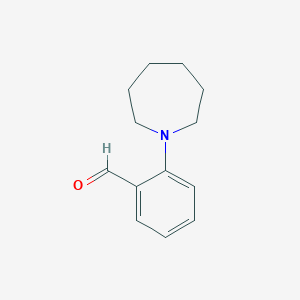

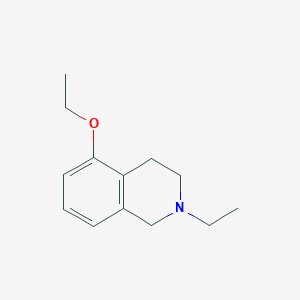
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)


